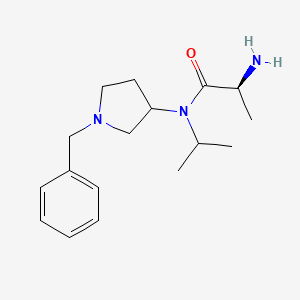

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide is a chiral amide derivative featuring a pyrrolidine core substituted with a benzyl group at the 1-position and an isopropyl moiety on the amide nitrogen. Pyrrolidine-based compounds are widely explored for their conformational rigidity and ability to interact with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13(2)20(17(21)14(3)18)16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGIJTAAKWILPS-LBAUFKAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide typically involves the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 4-hydroxyproline, the pyrrolidine ring is formed through cyclization reactions.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

Addition of the Isopropyl Group: The isopropyl group is added through alkylation reactions, using isopropyl halides or similar reagents.

Final Coupling: The final step involves coupling the intermediate with a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a neuroleptic agent, showing activity in inhibiting apomorphine-induced stereotyped behavior in rats.

Pharmacology: The compound is evaluated for its binding affinity to various receptors, including cannabinoid receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of the cannabinoid CB1 receptor, enhancing the binding of agonists and reducing the binding of inverse agonists . This modulation can lead to changes in receptor conformation and downstream signaling pathways.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Analogs

Replacing the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) increases conformational flexibility and alters steric bulk. For example:

- (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide (CAS 1254927-47-3) has a molecular formula of C₁₉H₃₁N₃O (MW 317.47) compared to the pyrrolidine-based compound’s estimated formula of C₁₈H₂₉N₃O (MW ~303.45). The piperidine analog’s extended ring may enhance binding to larger active sites but reduce metabolic stability due to increased flexibility .

Substituent Variations on the Aromatic Group

Halogenated Benzyl Derivatives

Introducing halogens like chlorine enhances lipophilicity and electronic effects. For instance:

- (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide (CAS 1354003-73-8, C₁₃H₁₈Cl₂N₂O, MW 289.2) exhibits higher molecular weight and polarity compared to the non-halogenated parent compound. Chlorine atoms may improve membrane permeability and resistance to oxidative metabolism .

- (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide (CAS 1354008-88-0, C₁₂H₁₈ClN₃O, MW 255.74) replaces benzyl with a chloropyridinyl group, introducing a nitrogen heteroatom that could facilitate hydrogen bonding with targets .

Modifications to the Amide Nitrogen Substituent

Cyclopropyl vs. Isopropyl Groups

Structural and Physicochemical Data Table

*Estimated based on structural similarity.

Implications of Structural Differences

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-propionamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring , a benzyl group , and an isopropyl acetamide moiety , which contribute to its lipophilicity and ability to cross biological membranes. Its molecular formula is with a molar mass of 247.34 g/mol, and it exhibits a predicted density of approximately 1.13 g/cm³ and a pKa of about 8.58, indicating its behavior as a weak base in biological systems.

Biological Activity Overview

Research indicates that this compound may interact with neurotransmitter systems, potentially modulating receptor activity. This could lead to various pharmacological effects, including analgesic and anti-inflammatory properties. However, specific pathways and molecular targets remain under investigation.

Key Findings from Studies

- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, similar to other compounds in its class .

- Receptor Interactions : The compound's structural configuration enhances its specificity in binding to molecular targets compared to similar compounds, making it a valuable candidate for further research and development .

- Safety Profile : Initial assessments indicate a favorable safety margin, particularly in animal models, suggesting potential for therapeutic use in conditions such as epilepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide | Similar pyrrolidine structure | Contains a methyl group instead of isopropyl |

| 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-acetamide | Lacks the isopropyl group | Simpler structure may affect binding affinity |

| N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide | Contains a chloro substituent | Different reactivity profile due to halogen presence |

This table illustrates the distinctions between this compound and structurally similar compounds, emphasizing its unique properties that may enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Anticonvulsant Activity : A related compound, AS-1, demonstrated broad-spectrum anticonvulsant effects across various animal seizure models, highlighting the potential for this compound to exhibit similar properties .

- ADME-Tox Properties : In vitro studies indicated good permeability and metabolic stability for related compounds, suggesting that this compound may also possess favorable absorption, distribution, metabolism, excretion, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.